Norfenefrine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Norfenefrine hydrochloride can be synthesized using m-hydroxybenzaldehyde as a starting material. The synthetic route involves several steps, including reduction and amination reactions. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Norfenefrine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Hypotension Management

Norfenefrine hydrochloride is predominantly used in clinical settings to manage acute hypotensive states. By acting on alpha-1 adrenergic receptors, it induces vasoconstriction, thereby increasing blood pressure. This mechanism is particularly beneficial during surgeries or in patients experiencing severe infections where blood pressure stabilization is critical.

Stress Incontinence

Research has indicated that norfenefrine may be effective in treating female stress incontinence. A study demonstrated its acute effects on urethral closure function, showing promise in enhancing urethral pressure profiles in affected individuals .

Research Applications

Cardiovascular Studies

this compound has been utilized in various cardiovascular studies to understand its effects on heart function and vascular resistance. For instance, it has been assessed for its impact on isolated rabbit hearts, providing insights into its pharmacological profile compared to related compounds like phenylephrine .

Neurotransmitter Interaction Studies

Emerging research suggests that norfenefrine interacts not only with adrenergic pathways but also with dopaminergic and serotonergic systems. This multifaceted action opens avenues for exploring its potential effects on mood disorders and pain management.

Comparative Analysis with Related Compounds

The following table compares this compound with other sympathomimetics:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Norepinephrine | High | Vasopressor | Endogenous catecholamine; more potent than norfenefrine |

| Phenylephrine | Moderate | Nasal decongestant | Primarily acts on alpha-1 receptors; less CNS activity |

| Octopamine | High | Minor neurotransmitter | Structural isomer; less potent than norfenefrine |

| Metaraminol | Moderate | Hypotension treatment | Has both alpha and beta activity |

| Midodrine | Low | Orthostatic hypotension | Prodrug; converted to active form in the body |

Norfenefrine's unique position lies in its specific action on alpha-1 adrenergic receptors while being less potent than norepinephrine but more effective than some other sympathomimetics like phenylephrine and metaraminol .

Case Studies

Case Study 1: Management of Orthostatic Hypotension

A notable case involved a 71-year-old patient with treatment-resistant orthostatic hypotension. The administration of norfenefrine led to significant improvements in blood pressure stability during physical activities, showcasing its efficacy as a therapeutic agent in complex cases .

Case Study 2: Impact on Urethral Function

In a study involving six females with genuine stress incontinence, norfenefrine was administered orally in increasing doses. Profilometry results indicated a marked improvement in urethral closure function post-treatment, supporting its potential use in managing stress urinary incontinence .

Wirkmechanismus

Norfenefrine hydrochloride acts as an α-adrenergic receptor agonist and sympathomimetic agent. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound mimics the action of endogenous catecholamines like norepinephrine, thereby exerting its physiological effects .

Vergleich Mit ähnlichen Verbindungen

Norfenefrine hydrochloride is similar to other phenethylamine derivatives, such as:

Norepinephrine: A naturally occurring catecholamine with similar vasoconstrictive properties.

Phenylephrine: Another α-adrenergic receptor agonist used as a decongestant and vasopressor.

Etilefrine: A synthetic derivative used to treat hypotension.

Metaraminol: Used to treat acute hypotensive states. This compound is unique in its specific targeting of α1-adrenergic receptors and its role as a minor neurotransmitter

Biologische Aktivität

Norfenefrine hydrochloride, also known as meta-octopamine, is a sympathomimetic agent primarily recognized for its role in treating hypotension and stress incontinence. This compound exhibits significant biological activity through its interaction with adrenergic receptors, particularly the alpha-adrenergic receptors. This article delves into the pharmacological properties, clinical applications, and research findings associated with this compound.

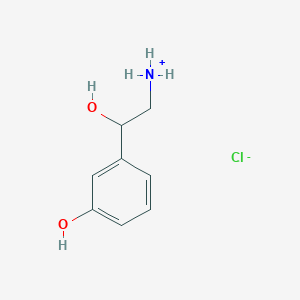

This compound has the following chemical characteristics:

- IUPAC Name : 3,β-dihydroxyphenethylamine hydrochloride

- Molecular Formula : C₈H₁₂ClNO₂

- Molar Mass : 189.64 g/mol

- CAS Number : 15308-34-6

The compound is a derivative of phenethylamine and is closely related to norepinephrine, which is a crucial neurotransmitter in the sympathetic nervous system. Its structure allows it to act as an agonist at α-adrenergic receptors, influencing vascular tone and blood pressure regulation.

Pharmacodynamics

Norfenefrine functions predominantly as an α₁-adrenergic receptor agonist , leading to vasoconstriction and increased blood pressure. The mechanism of action involves:

- Vasoconstriction : Activation of α₁ receptors on vascular smooth muscle cells results in contraction and narrowing of blood vessels.

- Increased Urethral Resistance : It enhances urethral closure pressure, making it effective in treating urinary incontinence.

Treatment of Hypotension

Norfenefrine is utilized clinically to manage hypotension, particularly in cases where other treatments may be less effective. Its efficacy has been compared to midodrine, another α-adrenergic agonist used for similar indications. In studies, norfenefrine has shown comparable effects on blood pressure elevation but with a different side effect profile .

Stress Incontinence

A notable application of norfenefrine is in the treatment of female stress incontinence. A double-blind placebo-controlled study involving 44 women demonstrated that norfenefrine significantly improved subjective and objective measures of incontinence. Specifically:

- 52% reported subjective improvement.

- 30% achieved continence based on stress tests.

- Maximum urethral closure pressure increased by 10% , indicating enhanced urethral resistance .

Research Findings

Recent studies have explored various aspects of norfenefrine's biological activity:

- Pharmacokinetics : Norfenefrine undergoes metabolism primarily to m-hydroxymandelic acid, impacting its pharmacokinetic profile and therapeutic efficacy .

- Safety Profile : Clinical evaluations have indicated a low incidence of side effects when using norfenefrine for stress incontinence compared to placebo treatments, suggesting it may be a safer alternative for patients .

- Analytical Methods : Advanced techniques such as high-performance liquid chromatography (HPLC) have been developed for assessing the purity and characterization of norfenefrine metabolites, which are essential for doping control in sports .

Data Table: Summary of Clinical Studies on this compound

Eigenschaften

IUPAC Name |

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMFSWZUAWKDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046710 | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-94-6, 15308-34-6 | |

| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norfenefrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.